molecular formula C11H16ClNO2 B6319724 (2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride CAS No. 1158352-41-0

(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride

Cat. No.: B6319724
CAS No.: 1158352-41-0
M. Wt: 229.70 g/mol
InChI Key: KQODPEYJDGOORP-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride is a chemical compound with a molecular formula of C11H16ClNO2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzodioxole ring, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is subjected to amination using a suitable amine, such as propylamine, under reductive amination conditions.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Yields corresponding carboxylic acids or ketones.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Forms various substituted amines or amides.

Scientific Research Applications

(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • (2H-1,3-Benzodioxol-5-ylmethyl)(butyl)amine hydrochloride
  • 1,3-Benzodioxol-5-yl-indoles
  • 1,3-Benzodioxol-5-amine

Uniqueness

(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine hydrochloride is unique due to its specific structural features and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10;/h3-4,6,12H,2,5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQODPEYJDGOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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